molecular formula C14H21Cl2N3 B12976361 (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride

(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride

Cat. No.: B12976361
M. Wt: 302.2 g/mol
InChI Key: ZGURLDIAYPVXRV-AQEKLAMFSA-N
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Description

(10R,15S)-4-methyl-1,4,12-triazatetracyclo[76105,16010,15]hexadeca-5,7,9(16)-triene;dihydrochloride is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and high yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often include the use of automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene: A similar compound without the dihydrochloride group.

    (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;monohydrochloride: A similar compound with only one hydrochloride group.

Uniqueness

The uniqueness of (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride lies in its specific stereochemistry and the presence of two hydrochloride groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H21Cl2N3

Molecular Weight

302.2 g/mol

IUPAC Name

(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride

InChI

InChI=1S/C14H19N3.2ClH/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17;;/h2-4,11-12,15H,5-9H2,1H3;2*1H/t11-,12-;;/m0../s1

InChI Key

ZGURLDIAYPVXRV-AQEKLAMFSA-N

Isomeric SMILES

CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4.Cl.Cl

Canonical SMILES

CN1CCN2C3CCNCC3C4=C2C1=CC=C4.Cl.Cl

Origin of Product

United States

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